molecular formula C18H17N3O6 B11549335 Ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11549335
M. Wt: 371.3 g/mol
InChI Key: XGOKBEBIMVFHLD-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a nitrophenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine core. This intermediate is then subjected to further reactions to introduce the furan and nitrophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring and tetrahydropyrimidine core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-methyl-4-[5-(4-aminophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 6-methyl-4-[5-(4-chlorophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a chloro group instead of a nitro group.

    Ethyl 6-methyl-4-[5-(4-methylphenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Features a methyl group instead of a nitro group.

These comparisons highlight the unique properties of this compound, particularly its nitrophenyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17N3O6

Molecular Weight

371.3 g/mol

IUPAC Name

ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H17N3O6/c1-3-26-17(22)15-10(2)19-18(23)20-16(15)14-9-8-13(27-14)11-4-6-12(7-5-11)21(24)25/h4-9,16H,3H2,1-2H3,(H2,19,20,23)

InChI Key

XGOKBEBIMVFHLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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